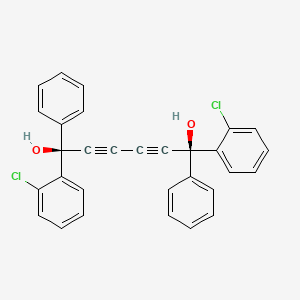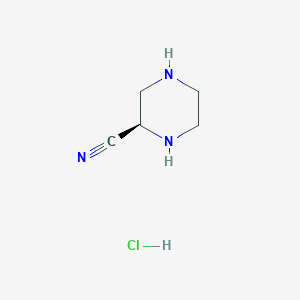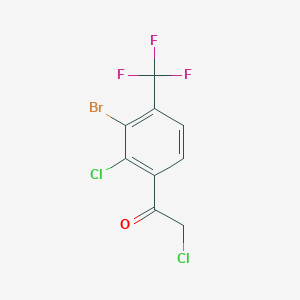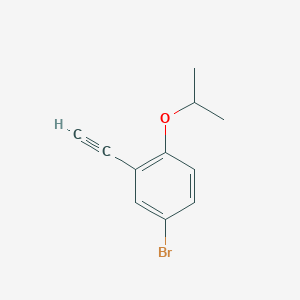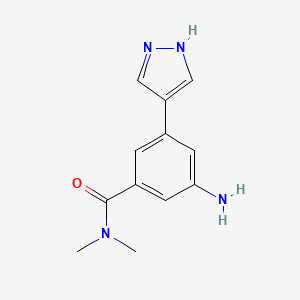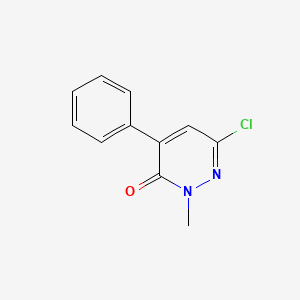
6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure consists of a pyridazinone ring substituted with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a phenyl group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, analgesic, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase, leading to its anti-inflammatory effects . It also modulates ion channels and receptors, contributing to its analgesic and antihypertensive activities .
類似化合物との比較
Similar Compounds
- 6-Chloro-2-phenyl-2H-pyridazin-3-one
- 2-Methyl-4-phenyl-2H-pyridazin-3-one
- 6-Phenyl-2H-pyridazin-3-one
Uniqueness
6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chlorine atom at the 6th position enhances its antimicrobial activity, while the methyl group at the 2nd position contributes to its anti-inflammatory effects .
特性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
6-chloro-2-methyl-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C11H9ClN2O/c1-14-11(15)9(7-10(12)13-14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
POYGXCOAJCOHNA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CC(=N1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


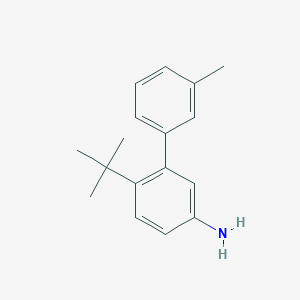

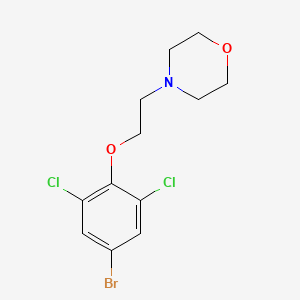
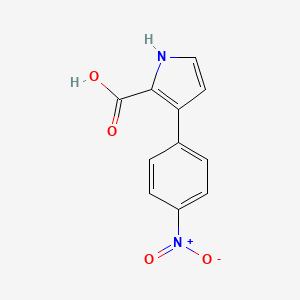
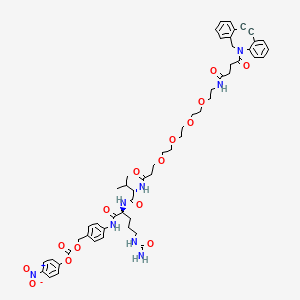
![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
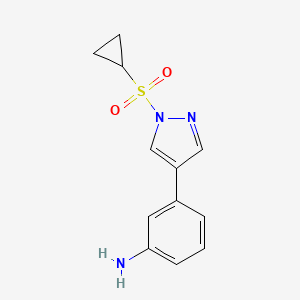
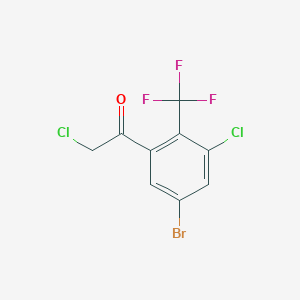
![3-[3-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15339671.png)
